Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating agents such as N-fluoropyridinium salts .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced fluorination techniques to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and tetra-n-butylammonium fluoride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Shares the fluorine substitution pattern but differs in reactivity and applications.
4-Fluoropyridine: Similar structure but with different electronic and steric effects.
Uniqueness
Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₃FNO₃
- CAS Number: 856250-60-7
The compound features a unique oxirane ring structure and a fluorinated pyridine moiety, which are significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including:
- Inhibition of Viral Enzymes: The compound interacts with viral enzymes critical for replication.
- Blocking Viral Entry: It prevents the virus from entering host cells by binding to viral receptors.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Research highlights include:
- Cell Proliferation Inhibition: In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to cell death.
Antimicrobial Effects
This compound has shown potential antimicrobial activity against various pathogens:
- Bacterial Inhibition: It exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Preliminary studies suggest antifungal properties against common fungal strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate the activity of receptors associated with various biological processes.
Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Induction of apoptosis | |
Antimicrobial | Bactericidal and antifungal effects |
Notable Research Findings
- A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against HIV by inhibiting integrase activity, showcasing its potential as an antiviral agent.
- Research in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models.
- An investigation into its antimicrobial properties revealed a broad spectrum of activity against both bacterial and fungal pathogens, indicating its potential use in treating infections.
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10FNO3/c1-10(8(15-10)9(13)14-2)7-4-3-6(11)5-12-7/h3-5,8H,1-2H3 |
InChI Key |
VCBSNONEYHSJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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